Chebulinic acid

Description

See also: Terminalia chebula fruit (part of).

Properties

IUPAC Name |

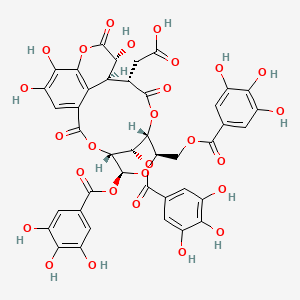

2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33-,34+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVHOSGNOYKRIH-AVXZFDTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-26-2 | |

| Record name | Chebulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018942262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVC8VQJ6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chebulinic Acid: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulinic acid, a prominent ellagitannin found in the fruits of Terminalia chebula and other plants, is a complex polyphenolic compound with a growing body of research highlighting its diverse and potent pharmacological properties.[1] Structurally characterized by a β-D-glucopyranoside core esterified with galloyl and chebuloyl moieties, it exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, anti-ulcer, and antitumor effects. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a hydrolyzable tannin belonging to the ellagitannin class.[1] Its core structure consists of a β-D-glucopyranose central unit. The complexity of its structure arises from the esterification of the glucose core with three galloyl groups and one chebuloyl group, chemically known as 1,3,6-Tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside.[2]

Chemical Structure

The IUPAC name for this compound is 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid.[3]

Key Structural Features:

-

Glucose Core: A central β-D-glucopyranoside unit.

-

Galloyl Groups: Three 3,4,5-trihydroxybenzoyl moieties.

-

Chebuloyl Group: A unique dicarboxylic acid derivative that forms a bridge between the 2- and 4-positions of the glucose unit.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C41H32O27 | [2][3] |

| Molecular Weight | 956.68 g/mol | [2][3] |

| CAS Number | 18942-26-2 | [2][3] |

| Appearance | Faint yellowish crystalline powder | [4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and ethyl acetate. | [4] |

| Synonyms | Eutannin, 1,3,6-Tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside | [2][3] |

Biological and Pharmacological Properties

This compound has been investigated for a multitude of pharmacological activities, making it a compound of significant interest in drug discovery. Its poly-phenolic structure contributes to its ability to interact with various biological targets.

Summary of Biological Activities

The table below summarizes the principal biological activities of this compound and the associated mechanisms of action.

| Biological Activity | Mechanism of Action / Key Findings | Reference(s) |

| Antioxidant | Potent free radical scavenging activity, demonstrated by its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. | [5][6] |

| Anti-inflammatory | Attenuates inflammatory responses by suppressing the NF-κB signaling pathway, down-regulating pro-inflammatory cytokines, and inhibiting iNOS and COX-2 expression.[2][7][8] | [2][7][8] |

| Anti-angiogenic | Inhibits Vascular Endothelial Growth Factor (VEGF) induced angiogenesis by suppressing VEGF Receptor-2 (VEGFR-2) phosphorylation.[8][9] | [8][9] |

| Antitumor | Induces apoptosis and exhibits anti-proliferative and anti-migratory effects in various cancer cell lines, including colorectal carcinoma and acute myeloid leukemia.[10][11] The mechanism is linked to the PI3K/AKT and MAPK/ERK pathways.[11] | [10][11] |

| Anti-ulcer / Gastroprotective | Exerts cytoprotective and anti-secretory effects on gastric mucosa.[9] It directly inhibits the H+/K+-ATPase (proton pump) activity. | [9] |

| Antiviral | Shows inhibitory activity against various viruses, including influenza A virus (by inhibiting neuraminidase), herpes simplex virus-2 (HSV-2), and dengue virus.[1][7] | [1][7] |

| Enzyme Inhibition | Acts as an inhibitor of protein tyrosine phosphatase non-receptor 9 (PTPN9) and PTPN11 with IC50s of 34 and 37 nM, respectively. It also inhibits SMAD-3 phosphorylation. | [4] |

Signaling Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by VEGF. This compound has been shown to be a natural inhibitor of VEGF-mediated angiogenesis.[8][9] The key mechanism involves the suppression of VEGFR-2 phosphorylation, which is a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[8][9]

Chronic inflammation is implicated in numerous diseases. This compound exerts anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can down-regulate the phosphorylation of NF-κB and its inhibitor, IκBα.[7] This suppression prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[2][12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Isolation and Purification of this compound

A general protocol for the extraction and isolation of this compound from Terminalia chebula fruits is outlined below.[3][4]

-

Extraction:

-

Purification Workflow:

-

The residue is re-dissolved in 20% methanol and centrifuged at high speed (e.g., 10,000 rpm).[3]

-

The supernatant is subjected to column chromatography using an ODS (Octadecyl-silica) column.[3]

-

The column is eluted with a gradient of methanol. This compound is typically eluted with 35% methanol.[3]

-

Fractions are collected and analyzed by HPLC to identify those containing pure this compound.[3]

-

The identity and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.[3]

-

DPPH Radical Scavenging Assay

This assay is commonly used to determine the free-radical scavenging capacity of a compound.

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with maximum absorbance around 517 nm.[13] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, leading to a decrease in absorbance.[13]

-

Protocol:

-

Preparation of Solutions:

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[15]

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

-

H+/K+-ATPase (Proton Pump) Inhibition Assay

This in-vitro assay measures the ability of a compound to inhibit the gastric proton pump, which is responsible for gastric acid secretion.

-

Principle: The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a lower amount of released Pi.

-

Protocol:

-

Enzyme Preparation:

-

Inhibition Assay:

-

Enzyme Reaction:

-

Stopping the Reaction and Measurement:

-

The reaction is terminated by adding ice-cold 10% trichloroacetic acid.[16][17]

-

The mixture is centrifuged, and the supernatant is collected.

-

The amount of inorganic phosphate released in the supernatant is quantified colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green procedure), typically by measuring absorbance at around 640-660 nm.[5][16]

-

-

Calculation:

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the control (without inhibitor).

-

The IC50 value is determined from the dose-response curve.

-

-

Conclusion and Future Directions

This compound is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, angiogenesis, and cell proliferation positions it as a promising candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and gastric ulcers. Future research should focus on in-vivo efficacy studies, pharmacokinetic profiling, and lead optimization to enhance its therapeutic potential and address challenges related to bioavailability. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this remarkable bioactive compound.

References

- 1. The natural compound chebulagic acid inhibits vascular endothelial growth factor A mediated regulation of endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjps.pk [pjps.pk]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound alleviates LPS-induced inflammatory bone loss by targeting the crosstalk between reactive oxygen species/NFκB signaling in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chebulagic acid this compound and Gallic acid, the active principles of Triphala, inhibit TNFα induced pro-angiogenic and pro-inflammatory activities in retinal capillary endothelial cells by inhibiting p38, ERK and NFkB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triphala and its active constituent this compound are natural inhibitors of vascular endothelial growth factor-a mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. marinebiology.pt [marinebiology.pt]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. ajpp.in [ajpp.in]

- 17. jnsbm.org [jnsbm.org]

Chebulinic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulinic acid, a prominent ellagitannin, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological signaling pathways. Quantitative data on yields from various sources and purification methods are presented in a tabular format for comparative analysis. Furthermore, this document includes detailed experimental workflows and visual diagrams of key processes to aid researchers in their drug discovery and development endeavors.

Natural Sources of this compound

This compound is predominantly found in several medicinal plants, with its highest concentrations typically located in the fruits and leaves. The primary botanical sources include:

-

Terminalia chebula (Haritaki): The fruits and leaves of Terminalia chebula are considered the most significant and widely studied sources of this compound[1][2][3]. It is a principal active constituent of this plant, which is a cornerstone of traditional Ayurvedic medicine[2][4].

-

Phyllanthus emblica (Amla): The fruits and leaves of Phyllanthus emblica, another important plant in Ayurveda, also contain notable amounts of this compound[5][6].

-

Euphoria longana (Longan): The seeds of the longan fruit are a known source of this compound[7].

-

Terminalia macroptera: The leaves of this African flowering tree also contain this compound[1][7].

-

Caesalpinia digyna: While less documented, some studies suggest the presence of related phenolic compounds in this plant, indicating it as a potential source that warrants further investigation.

Isolation and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process, beginning with solvent extraction followed by various chromatographic techniques to achieve high purity.

Extraction

The initial step involves the extraction of crude this compound from the dried and powdered plant material.

-

Soxhlet Extraction: This is a common method where a solvent, typically 80% ethanol, is used to extract this compound from the plant material. This method has been shown to yield a concentration of 8.8 mg/mL from a composition of medicinal herbs[7].

-

Ultrasonic Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency. A typical protocol involves extracting the plant powder with 70% ethanol, followed by centrifugation to separate the extract[1].

Purification

Following extraction, the crude extract undergoes purification to isolate this compound from other phytochemicals.

-

Column Chromatography: This is a widely used technique for the purification of this compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system to separate the compounds based on their polarity.

-

Octadecylsilyl (ODS) Column Chromatography: This reverse-phase chromatography method has been successfully used to separate this compound. In one protocol, the extract is eluted with 20% methanol followed by 35% methanol, with the fractions containing this compound being collected and further purified[1].

-

-

High-Speed Counter-Current Chromatography (HSCCC): This is an efficient liquid-liquid partition chromatography technique for the preparative isolation of natural products. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v) has been used to obtain high-purity this compound (96.1%) from Terminalia chebula[2].

-

Preparative High-Performance Liquid Chromatography (HPLC): This high-resolution technique is employed for the final purification of this compound to achieve very high purity levels.

Quantitative Analysis of this compound

The quantification of this compound in plant extracts and purified samples is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical method used for this purpose.

HPLC Methodologies

A typical HPLC analysis involves a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., 1% acetic acid or 0.05% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile)[8][9]. Detection is usually performed using a photodiode array (PDA) detector at a wavelength of 270 nm[8].

| Parameter | Value | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | A: 1% acetic acid in water (pH 2.65), B: Methanol | [8] |

| Gradient | 10% B to 50% B in 25 min | [8] |

| Flow Rate | 1 mL/min | [8] |

| Detection | 270 nm | [8] |

| Retention Time | ~22.8 minutes | [8] |

Table 1: A representative HPLC method for the quantification of this compound.

Yields of this compound

The yield of this compound can vary significantly depending on the natural source, the extraction method, and the purification technique employed.

| Natural Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Terminalia chebula | Ultrasonic (70% Ethanol) | ODS Column Chromatography | - | High | [1] |

| Medicinal Herb Mix | Soxhlet (80% Ethanol) | Column Chromatography | 9.2 mg/mL | - | [7] |

| Terminalia chebula | Crude Extract | HSCCC | 15.8 mg from 300 mg crude extract | 96.1% | [2] |

| Terminalia chebula | - | HSCCC | 6.3 - 13 mg | >95% | [10] |

Table 2: Reported yields and purity of this compound from various sources and methods. (Note: A direct comparison of yields is challenging due to variations in starting material and methodologies.)

Biological Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cancer, inflammation, and oxidative stress.

Anticancer Activity

This compound has demonstrated significant antitumor effects, particularly in colorectal carcinoma. Its mechanism of action involves the inhibition of key cell proliferation and survival pathways:

-

PI3K/AKT Pathway: this compound inhibits the phosphorylation of AKT, a crucial kinase in the PI3K/AKT pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation[7].

-

MAPK/ERK Pathway: It also suppresses the phosphorylation of ERK, a key component of the MAPK/ERK pathway that regulates cell growth and differentiation[7][11].

-

Apoptosis Induction: By inhibiting these survival pathways, this compound promotes apoptosis (programmed cell death) in cancer cells, as evidenced by the cleavage of caspase-3[7].

Caption: Anticancer mechanism of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades:

-

NFκB Signaling Pathway: It has been shown to down-regulate the phosphorylation of NFκB and IκBα, key proteins in the NFκB signaling pathway that controls the expression of pro-inflammatory cytokines[8]. By suppressing this pathway, this compound reduces the production of inflammatory molecules.

-

Inhibition of Pro-inflammatory Mediators: It impedes the production of various pro-inflammatory mediators, contributing to its effectiveness in managing inflammatory conditions like arthritis[1][5].

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols and Workflows

General Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

Caption: General workflow for this compound isolation.

Detailed Protocol for HSCCC Purification of this compound from Terminalia chebula

This protocol is adapted from the method described by Han et al. (2006)[2].

-

Preparation of Crude Extract:

-

Obtain a crude extract of Terminalia chebula fruits.

-

-

HSCCC System and Solvent System:

-

Utilize a high-speed counter-current chromatography system.

-

Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water in a 1:20:1:20 volume ratio.

-

-

Separation:

-

Dissolve 300 mg of the crude extract in the solvent system.

-

Inject the sample into the HSCCC system.

-

Perform the separation according to the instrument's operating parameters.

-

-

Fraction Collection and Analysis:

-

Collect the fractions as they elute from the column.

-

Analyze the fractions using HPLC to identify those containing this compound.

-

-

Final Purification and Identification:

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive resource for researchers, outlining its primary natural sources, robust methods for its isolation and purification, and an understanding of its molecular mechanisms of action. The provided protocols and workflows serve as a practical foundation for further investigation and development of this compound as a novel therapeutic agent. Further research is warranted to explore its full pharmacological profile and to develop standardized methods for its large-scale production.

References

- 1. This compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Anticancer Properties of Chebulagic Acid from Terminalia chebula | Texila Journal [texilajournal.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | this compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion [frontiersin.org]

- 6. nveo.org [nveo.org]

- 7. This compound derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates LPS-induced inflammatory bone loss by targeting the crosstalk between reactive oxygen species/NFκB signaling in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What are the benefits of this compound?_Chemicalbook [chemicalbook.com]

Chebulinic Acid in Euphoria longana Seeds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of chebulinic acid content in the seeds of Euphoria longana, also known as Dimocarpus longan. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the quantification, experimental protocols, and known biological activities of this promising phenolic compound.

Introduction to this compound

This compound is a hydrolyzable tannin found in various medicinal plants, including the seeds of Euphoria longana.[1][2] It is recognized for a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. This guide focuses on the available data concerning its presence and analysis in longan seeds.

Quantitative Analysis of this compound in Euphoria longana Seeds

Direct quantitative analysis of this compound exclusively from Euphoria longana seeds is limited in the current scientific literature. Most available data comes from studies on mixed herbal formulations where longan seed is a component.

One study reported a this compound concentration of 5.7 mg/mL in an ethanolic extract prepared from 7.4 grams of longan seed powder. However, the final volume of the extract was not specified, which is crucial for determining the exact yield. Another study, utilizing a combination of Terminalia chebula fruit (3g), Phyllanthus emblica fruit (1g), and Dimocarpus longan seeds (2g), found the this compound content in the combined herbal powder to be 0.712% w/w as determined by High-Performance Liquid Chromatography (HPLC).[3]

Further research has focused on optimizing the extraction of this compound from a mixture of these herbs. Using Response Surface Methodology (RSM), the maximum predicted concentration of this compound in an extract from the herbal mixture was 7.7807 mg/mL under optimized conditions.[3] Another study reported a concentration of 8.8 mg/mL from a soxhlet extraction of the mixed herbs, which increased to 9.2 mg/mL after purification by column chromatography.[4]

Table 1: Quantitative Data on this compound from Formulations Containing Euphoria longana Seeds

| Sample Description | Analytical Method | This compound Content | Reference |

| Ethanolic extract of Dimocarpus longan seeds (7.4g) | Colorimetric (Folin-Denis) | 5.7 mg/mL | |

| Mixed herbal powder (Terminalia chebula, Phyllanthus emblica, Dimocarpus longan seeds) | HPLC | 0.712% w/w | [3] |

| Optimized extract of mixed herbs | HPLC | 7.7807 mg/mL | [3] |

| Soxhlet extract of mixed herbs | Colorimetric | 8.8 mg/mL | [4] |

| Purified soxhlet extract of mixed herbs | Colorimetric | 9.2 mg/mL | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the extraction and quantification of this compound from herbal compositions containing Euphoria longana seeds.

Sample Preparation and Extraction

A common method for extracting this compound involves solvent extraction using ethanol.

Protocol 1: Ethanol Extraction

-

Sample Preparation: The plant materials (Terminalia chebula fruit, Phyllanthus emblica fruit, and Dimocarpus longan seeds) are dried and pulverized into a fine powder.[4]

-

Extraction: A known weight of the powdered mixture (e.g., 6.25 g) is macerated in a specific volume of 80% ethanol.

-

Incubation: The mixture is soaked for a defined period, typically 24 hours, to allow for the extraction of phenolic compounds.

-

Filtration: The solution is filtered using Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: The filtrate is heated to evaporate the ethanol, and the resulting extract is reconstituted in distilled water.

-

Purification (Optional): The aqueous extract can be further purified by solvent-solvent extraction with hexane to remove nonpolar compounds.

Quantification Methods

Protocol 2: Colorimetric Quantification (Folin-Denis Method)

-

Sample Preparation: An aliquot of the aqueous extract is taken in a volumetric flask.

-

Reagent Addition: Folin-Denis reagent and sodium carbonate solution are added to the sample.

-

Incubation: The reaction mixture is incubated at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 700 nm using a colorimeter.

-

Concentration Determination: The concentration of this compound is determined by comparing the absorbance to a standard calibration curve.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A C18 column is typically used for separation.[5]

-

Mobile Phase: A gradient elution is often employed, consisting of a mixture of an acidified aqueous solution (e.g., 1% acetic acid in water) and an organic solvent like methanol or acetonitrile.[6]

-

Detection: The eluent is monitored at a wavelength of 270 nm.[6]

-

Quantification: The identification and quantification of this compound are achieved by comparing the retention time and peak area of the sample to that of a certified standard.[5][6]

Biological Activity and Signaling Pathways

While research on the biological activities of this compound specifically isolated from Euphoria longana seeds is not extensively documented, studies on this compound from other sources, such as Terminalia chebula, have elucidated some of its mechanisms of action. These findings provide a valuable starting point for future investigations into longan-derived this compound.

This compound has demonstrated significant anticancer properties. Its antitumor effects are associated with the induction of apoptosis and the inhibition of cancer cell proliferation. The molecular mechanisms underlying these effects involve the modulation of key signaling pathways.

PI3K/AKT and MAPK/ERK Pathways:

Research has shown that this compound can downregulate the phosphorylation of both AKT and ERK1/2. The PI3K/AKT and MAPK/ERK signaling pathways are crucial for cell survival, proliferation, and migration. By inhibiting these pathways, this compound can suppress tumor growth. Concurrently, it has been observed to increase the level of cleaved caspase-3, a key executioner of apoptosis.

Conclusion and Future Directions

The seeds of Euphoria longana are a confirmed source of this compound. However, there is a clear need for further research to establish a definitive quantitative profile of this compound in longan seeds alone. The development of standardized extraction and analytical protocols specific to longan seeds will be crucial for this endeavor. Furthermore, investigating the biological activities and signaling pathways of this compound derived specifically from Euphoria longana will be essential to validate and potentially expand upon the therapeutic applications suggested by studies on this compound from other botanical sources. This will provide a more solid foundation for the development of novel pharmaceuticals and nutraceuticals from this readily available byproduct of the longan fruit industry.

References

- 1. iarjset.com [iarjset.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Development of response surface methodology for optimization of parameters and quantitative analysis of this compound from composition of medicinal herbs by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aggiefac.lpru.ac.th [aggiefac.lpru.ac.th]

Chebulinic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of chebulinic acid, a bioactive ellagitannin found predominantly in the fruits of Terminalia chebula. It details the compound's chemical properties, quantitative biological data, relevant experimental methodologies, and its influence on key signaling pathways.

Chemical and Physical Properties

This compound is a hydrolyzable tannin with a complex polyphenolic structure. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Formula | C41H32O27 | [1][2][3] |

| Molar Mass | 956.68 g/mol | [1][2][4] |

| CAS Number | 18942-26-2 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 234 °C | [1] |

| Solubility | 100 mg/mL in DMSO (104.52 mM) | [4] |

Quantitative Biological Data

This compound has demonstrated a range of biological activities. The following tables summarize key quantitative findings from various in vitro studies.

Anticancer Activity

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HR8348 (Colorectal Carcinoma) | Cell Viability | 37.18 ± 2.89 | [2] |

| LoVo (Colorectal Carcinoma) | Cell Viability | 40.78 ± 2.61 | [2] |

| LS174T (Colorectal Carcinoma) | Cell Viability | 38.68 ± 2.12 | [2] |

| HL-60 (Acute Myeloid Leukemia) | Apoptosis Induction | 7.5 | [5] |

| NB4 (Acute Myeloid Leukemia) | Apoptosis Induction | 5 | [5] |

| HepG2 (Hepatoma) - 24h | Cell Viability | 502.97 | [6] |

| HepG2 (Hepatoma) - 48h | Cell Viability | 268.32 | [6] |

| HepG2 (Hepatoma) - 72h | Cell Viability | 156.40 | [6] |

Anti-inflammatory Activity

| Assay Type | IC50 Value (µg/mL) | Reference |

| Inhibition of Protein Denaturation | 43.92 | [7] |

Acute Oral Toxicity

| Animal Model | Dosage (mg/kg) | Outcome | Reference |

| Sprague Dawley Rat | Up to 2000 | No morbidity or mortality | [8] |

Experimental Protocols

This section details methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification

Method 1: Soxhlet Extraction and Column Chromatography [9]

-

Extraction: The dried and powdered plant material (e.g., fruits of Terminalia chebula) is subjected to Soxhlet extraction with 80% (v/v) ethanol.

-

Purification: The resulting crude extract is concentrated and then purified by column chromatography using silica gel as the stationary phase. The fractions are monitored, and those containing this compound are collected and combined.

Method 2: Ultrasonic Extraction and ODS Column Chromatography [6]

-

Extraction: The plant powder is mixed with 70% ethanol and subjected to ultrasonic extraction for 30 minutes.

-

Centrifugation: The extract is centrifuged to remove solid debris.

-

Purification: The supernatant is loaded onto an Open De-esterified Silica (ODS) open column for further separation.

Cell Viability Assay (CCK-8)[2]

-

Cell Seeding: Cancer cells (e.g., colorectal carcinoma lines) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of this compound for a designated period (e.g., 48 hours).

-

Quantification: A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated. The absorbance is then measured at 450 nm to determine cell viability relative to untreated controls.

Western Blotting[2]

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK1/2, p-AKT, cleaved caspase-3), followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways.

Anticancer Signaling Pathway

This compound induces apoptosis and inhibits proliferation in cancer cells, particularly in colorectal carcinoma, through the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways and the subsequent activation of caspase-3.[2][4]

Caption: Anticancer mechanism of this compound.

Antidiabetic Signaling Pathway

The antidiabetic potential of this compound is attributed to its dual inhibition of protein tyrosine phosphatases PTPN9 and PTPN11. This inhibition leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn promotes glucose uptake.[4]

Caption: Antidiabetic mechanism of this compound.

Experimental Workflow: Cell Viability

The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell viability.

Caption: Workflow for Cell Viability Assay.

References

- 1. This compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. What are the benefits of this compound?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pjps.pk [pjps.pk]

- 7. researchgate.net [researchgate.net]

- 8. Non-toxic nature of this compound on biochemical, hematological and histopathological analysis in normal Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

Chebulinic Acid: A Technical Guide on its Discovery, Chemistry, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulinic acid, a prominent ellagitannin found in various medicinal plants, notably Terminalia chebula, has a rich history spanning over a century since its initial discovery. Initially identified in 1911, its complex chemical structure was a subject of extensive research, ultimately being elucidated through modern spectroscopic techniques. This hydrolyzable tannin is distinguished by a glucose core esterified with galloyl groups and a unique chebuloyl moiety. Its isolation from natural sources involves sophisticated chromatographic techniques, which have been refined over the years for improved purity and yield. This compound exhibits a broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties. Mechanistic studies have revealed its ability to modulate key signaling pathways, such as VEGF, NF-κB, and MAPK/ERK, underscoring its therapeutic potential. This technical guide provides an in-depth perspective on the discovery, structural characterization, and biological evaluation of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Historical Perspective

This compound is a natural product belonging to the family of hydrolyzable tannins known as ellagitannins.[1] Its history dates back to 1911, when German scientist W. Richter first described a substance he named “eutannin” from myrobalans (Terminalia chebula), which was later identified as this compound.[1] For decades, the complex and unique structure of this molecule presented a significant challenge to chemists. The fruit of Terminalia chebula, a tree indigenous to India and Southeast Asia, has been a cornerstone of traditional Ayurvedic, Unani, and Homoeopathic medicine for centuries, valued for its diverse health benefits.[2] This traditional use spurred modern scientific investigation into its chemical constituents, with this compound emerging as one of the principal active compounds.[3]

The journey from its initial discovery to full structural and conformational analysis involved a progression from classical chemical degradation methods to advanced spectroscopic techniques.[4][5] The definitive structural elucidation was accomplished through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, which confirmed its unique arrangement as 1,3,6-tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside.[5][6] The development of advanced separation techniques, such as high-speed counter-current chromatography in the early 2000s, enabled the efficient preparative isolation of pure this compound, facilitating its extensive pharmacological evaluation.[1]

Physicochemical and Pharmacokinetic Properties

This compound is a faint, yellowish, crystalline powder. It is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and ethyl acetate.[7] Its key properties and preclinical pharmacokinetic parameters are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C41H32O27 | [8][9] |

| Molar Mass | 956.68 g/mol | [8][9] |

| IUPAC Name | 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | [10] |

| CAS Number | 18942-26-2 | [8][9] |

| Appearance | White to off-white solid | [9] |

| Purity (LCMS) | >99% (Commercially available standards) | [9] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Sprague Dawley Rats

| Parameter | Concentration / Dose | Value | Reference |

| Plasma Protein Binding | 1 µM | 84.81 ± 7.70 % | [3][8] |

| 10 µM | 96.34 ± 3.12 % | [3][8] | |

| Blood-to-Plasma Ratio | 1 µM | 0.62 ± 0.16 | [3][8] |

| 10 µM | 0.80 ± 0.23 | [3][8] | |

| Absolute Oral Bioavailability | 100 mg/kg | 37.56 ± 7.3 % | [3][8] |

| Elimination Half-life (T1/2) | Oral Administration | 43.30 hours | [11] |

Isolation, Purification, and Structural Elucidation

The isolation of this compound from its natural source, primarily the dried fruits of Terminalia chebula, requires a multi-step process to separate it from a complex mixture of other tannins and phytochemicals.

Experimental Protocols for Isolation

Protocol 1: Ultrasonic Extraction and ODS Column Chromatography [12]

-

Extraction : 20g of powdered, de-stoned Terminalia chebula fruit is subjected to ultrasonic extraction with 200ml of 70% ethanol for 30 minutes.

-

Centrifugation : The extract is centrifuged at 3000 rpm for 10 minutes. The supernatant is collected, and the ethanol is recovered under reduced pressure.

-

Resuspension : The resulting residue is redissolved in 20ml of 20% methanol and centrifuged at 10,000 rpm for 10 minutes to remove insoluble components.

-

Chromatography : The supernatant is loaded onto an ODS (Octadecyl-silica) open column.

-

Elution : The column is first eluted with 20 column volumes of 20% methanol to remove more polar compounds, followed by elution with 10 column volumes of 35% methanol to collect the fraction containing this compound.

-

Purification : Fractions are monitored by HPLC. Those containing pure this compound are combined, the solvent is recovered, and the compound is recrystallized from 30% methanol at 4°C.

Protocol 2: Sequential Solvent Partitioning and Preparative HPLC [6]

-

Extraction : Plant material is extracted with 70% aqueous methanol. The methanol is distilled off from the extract.

-

Solvent Partitioning : The remaining aqueous layer is sequentially extracted with n-hexane, chloroform, and finally ethyl acetate. The ethyl acetate fraction, which is rich in tannins, is collected.

-

Concentration : The ethyl acetate fraction is evaporated to dryness under reduced pressure.

-

Preparative HPLC : The residue is dissolved in a suitable solvent and subjected to preparative reverse-phase HPLC.

-

Column : Luna 10µ C18 (250 × 30 mm)

-

Mobile Phase : A gradient system of (A) 0.2% formic acid in water and (B) acetonitrile.

-

Gradient : 0-5 min, 10% B; 5-38 min, 45% B; 38-43 min, 50% B; 43-44 min, 10% B; 44-50 min, 10% B.

-

Flow Rate : 40 mL/min.

-

Detection : UV at 220 and 272 nm.

-

-

Fraction Collection : Fractions corresponding to the this compound peak are collected, combined, and lyophilized to yield the pure compound.

Structural Elucidation

The definitive structure of this compound was established through a combination of mass spectrometry and advanced NMR techniques. High-resolution mass spectrometry (HRMS) was used to determine the precise molecular formula, C41H32O27.[12] 1D NMR (¹H and ¹³C) provided the initial framework, identifying the presence of a hexose sugar moiety, three distinct galloyl groups, and the complex chebuloyl group.[13] 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were critical in assembling the final structure. These techniques allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity between the glucose core, the three galloyl esters at positions 1, 3, and 6, and the cyclic chebuloyl diester linking positions 2 and 4 of the glucose unit.[13] Conformational analysis using NMR coupling constants revealed that the glucose unit adopts a well-defined ¹C₄ chair conformation, with all bulky substituents in axial positions.[5]

Pharmacological Profile and Mechanism of Action

This compound has demonstrated a wide array of biological activities in numerous preclinical studies. Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways, making it a compound of significant interest for drug development.

Table 3: Summary of Quantitative In Vitro Pharmacological Data for this compound

| Activity | Assay / Cell Line | IC50 Value | Reference |

| Anticancer | Colorectal Carcinoma (HR8348) | 37.18 ± 2.89 µmol/L | [14] |

| Colorectal Carcinoma (LoVo) | 40.78 ± 2.61 µmol/L | [14] | |

| Colorectal Carcinoma (LS174T) | 38.68 ± 2.12 µmol/L | [14] | |

| Hepatoma (HepG2) - 72h | 156.40 µmol/L | [12] | |

| Anti-inflammatory | NO Production (LPS-stimulated macrophages) | 53.4 µM | [15] |

| Protein Denaturation Inhibition | 43.92 µg/mL | [5] | |

| Antioxidant | DPPH Radical Scavenging | 68.34 µg/mL | [16] |

| Gastroprotective | H+ K+ -ATPase Inhibition | 65.01 µg/mL | [16] |

Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis are hallmarks of many diseases, including cancer, rheumatoid arthritis, and diabetic retinopathy. This compound has been shown to be a potent inhibitor of both processes. It exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] Furthermore, it can inhibit the activation of key inflammatory signaling cascades. In retinal endothelial cells, this compound was found to inhibit TNFα-induced inflammatory and angiogenic responses by blocking the phosphorylation of p38, ERK, and NF-κB.[17][18]

Its anti-angiogenic activity is particularly notable. Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis, and its signaling is primarily mediated through VEGF Receptor-2 (VEGFR-2). Studies have demonstrated that this compound can directly inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR-2, thereby blocking downstream signaling required for endothelial cell proliferation, migration, and tube formation.[19]

Anticancer Activity

The anticancer properties of this compound are linked to its ability to inhibit proliferation, induce apoptosis, and prevent migration in cancer cells.[14] In colorectal cancer cell lines, its mechanism is associated with the inhibition of the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and growth.[14] It has also been shown to specifically induce apoptosis in acute myeloid leukemia cells.[20] Its anti-angiogenic effects also contribute significantly to its overall antitumor activity, as it can starve tumors of the blood supply necessary for their growth and metastasis.

Conclusion and Future Directions

From its initial notation as "eutannin" in 1911 to its full characterization as a potent, multi-target bioactive molecule, this compound represents a compelling natural product for therapeutic development.[1] Its well-defined chemical structure and the development of robust isolation protocols have paved the way for detailed pharmacological investigation. The compound's ability to potently inhibit key pathological processes such as angiogenesis and inflammation through the modulation of critical signaling pathways like VEGFR-2, NF-κB, and PI3K/AKT highlights its potential in oncology, immunology, and vascular diseases.[14][17][19] With favorable preclinical pharmacokinetics, including significant oral bioavailability, this compound stands as a promising candidate for further development.[3][8] Future research should focus on advancing this molecule into more complex in vivo disease models, exploring synergistic combinations with existing therapies, and initiating formal preclinical safety and toxicology studies to pave the way for potential clinical trials.

References

- 1. Anti-angiogenic effect of chebulagic acid involves inhibition of the VEGFR2- and GSK-3β-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. jocpr.com [jocpr.com]

- 7. Isolation of chebulic acid from Terminalia chebula Retz. and its antioxidant effect in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Pharmacokinetics and CYP Modulation Activity of this compound: A Potent Molecule Against Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound | C41H32O27 | CID 99937814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS [frontiersin.org]

- 12. pjps.pk [pjps.pk]

- 13. researchgate.net [researchgate.net]

- 14. This compound derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chebulagic acid this compound and Gallic acid, the active principles of Triphala, inhibit TNFα induced pro-angiogenic and pro-inflammatory activities in retinal capillary endothelial cells by inhibiting p38, ERK and NFkB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Triphala and its active constituent this compound are natural inhibitors of vascular endothelial growth factor-a mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chebulinic Acid

Introduction

Chebulinic acid is a hydrolyzable tannin, specifically an ellagitannin, that is naturally present in various plants, including the fruits of Terminalia chebula, the seeds of Euphoria longana, and the leaves of Terminalia macroptera.[1][2] It is a polyphenolic compound recognized for its significant and diverse pharmacological activities.[3] Traditional medicine systems, particularly Ayurveda, have long utilized plants containing this compound to treat a variety of ailments.[4] Modern scientific research has increasingly focused on its potential therapeutic applications, investigating its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[5][6][7] This guide provides a detailed overview of the core physical and chemical characteristics of this compound, along with experimental protocols and an examination of its role in key signaling pathways, tailored for researchers and drug development professionals.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, offering a quantitative look at its identity and behavior.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | [8] |

| Synonyms | Eutannin, NSC 69862 | [9][10] |

| Molecular Formula | C41H32O27 | [1][2][8][9][11] |

| Molecular Weight | 956.68 g/mol | [1][2][4][8][10][11] |

| CAS Number | 18942-26-2 | [1][9][10][11] |

| Appearance | White powder, Faint yellowish crystalline powder | [1] |

| pKa | 4.14 ± 0.10 (Predicted) | [4] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 234 °C | [1] |

| Solubility | Soluble in acetone, methanol, ethanol, DMSO, and hot water. Insoluble in chloroform and n-hexane. Slightly soluble in water. | [1][4][9][10] |

| Storage Temperature | -20°C | [4][11] |

| UV-Vis (λmax) | 222, 283 nm (in Ethanol) | [9] |

| Mass Spectrometry | [M-H]⁻ at m/z 955.1126 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe key experimental protocols related to the study of this compound.

1. Extraction and Isolation from Terminalia chebula

A common method for obtaining this compound involves solvent extraction followed by chromatographic purification.

-

Extraction :

-

The dried and powdered fruits of Terminalia chebula are subjected to ultrasonic extraction with 70% ethanol for 30 minutes.[12]

-

The resulting extract is centrifuged at 3000 rpm for 10 minutes, and the supernatant is collected.[12]

-

The ethanol is recovered from the supernatant, and the residue is redissolved in 20% methanol.[12]

-

-

Isolation by Column Chromatography :

-

The methanol-dissolved extract is centrifuged at 10,000 rpm for 10 minutes.[12]

-

The supernatant is then loaded onto an ODS (Octadecyl-silica) open column.[12]

-

The column is first eluted with 20% methanol to remove certain impurities, followed by elution with 35% methanol to isolate this compound.[12][13]

-

Fractions containing this compound are combined, the solvent is recovered, and the compound is recrystallized from 30% methanol at 4°C to yield a white crystal.[12]

-

2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of this compound.

-

Chromatographic Conditions :

-

Column : Agilent Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm) or HITACHI LaChrom C18 (250 × 4.6 mm, 5 µm).[14][15]

-

Mobile Phase : A gradient elution is typically used, consisting of methanol and water containing 0.1% formic acid or 1% acetic acid.[14][15]

-

Flow Rate : 1 mL/min.[15]

-

Detection Wavelength : 270 nm.[15]

-

Injection Volume : 10 µL.[15]

-

-

Quantification :

-

Standard solutions of this compound at various concentrations (e.g., 15.625 to 1000 µg/mL) are prepared to generate a calibration curve by plotting peak area against concentration.[15]

-

The concentration of this compound in a sample is determined by comparing its peak area to the standard curve.[15] The retention time for this compound is reported to be approximately 22.8 minutes under specific conditions.[15][16]

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This highly sensitive method is employed for the determination of this compound in biological matrices such as plasma and tissues.

-

Sample Preparation :

-

Samples are processed via protein precipitation with methanol.[14]

-

-

Chromatographic Separation :

-

Mass Spectrometry Conditions :

-

The analysis is performed using an electrospray ionization source in negative-ion mode.[12]

-

Quantification is achieved through selected reaction monitoring (SRM) with a transition of m/z 979.0 → 808.7 for this compound.[14]

-

Key parameters include a capillary voltage of 3500 V, a drying gas temperature of 150°C, and a fragmentation voltage of 125 V.[12]

-

4. In Vitro Anti-Inflammatory Activity Assay (Protein Denaturation Inhibition)

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit protein denaturation, a known cause of inflammation.

-

Methodology :

-

A reaction mixture is prepared containing varying concentrations of this compound (e.g., 0-100.0 µg/mL) and egg albumin.[17]

-

The mixtures are incubated under controlled conditions to induce denaturation.[17]

-

The absorbance of the solutions is measured to quantify the extent of protein denaturation.[17]

-

The percentage inhibition of denaturation is calculated for each concentration, and the IC50 value (the concentration required to inhibit 50% of the activity) is determined.[17] Diclofenac sodium is often used as a standard for comparison.[17]

-

Mandatory Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for isolating this compound and the signaling pathways it modulates.

Caption: Workflow for the extraction and purification of this compound.

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Research has shown its involvement in pathways related to cancer, inflammation, and oxidative stress.

Caption: Signaling pathways modulated by this compound.

Studies have demonstrated that this compound can inhibit the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer, leading to reduced cell proliferation and migration.[18][19][20] In the context of inflammation, it has been shown to alleviate inflammatory bone loss by reducing reactive oxygen species (ROS) and down-regulating the phosphorylation of NF-κB and IκBα, thereby suppressing the production of pro-inflammatory cytokines.[21]

Conclusion

This compound is a multifaceted natural compound with well-defined physical and chemical properties. Its biological activities are rooted in its ability to interact with and modulate critical cellular signaling pathways. The standardized protocols for its extraction, purification, and analysis are vital for ensuring the consistency and reliability of research findings. As a promising candidate for drug development, a thorough understanding of its technical characteristics is indispensable for harnessing its full therapeutic potential in treating a range of diseases, from inflammatory conditions to various forms of cancer. Further investigations into its pharmacokinetics, safety profile, and mechanisms of action will continue to be a priority for the scientific community.

References

- 1. This compound - American Chemical Society [acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 18942-26-2 | FC138782 | Biosynth [biosynth.com]

- 4. This compound CAS#: 18942-26-2 [m.chemicalbook.com]

- 5. This compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C41H32O27 | CID 99937814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound = 85 LC/MS-ELSD, = 85 LC/MS-ELSD 18942-26-2 [sigmaaldrich.com]

- 12. pjps.pk [pjps.pk]

- 13. Preparation and stability of chebulagic acid and this compound from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A liquid chromatography-tandem mass spectrometry method for preclinical pharmacokinetics and tissue distribution of hydrolyzable tannins this compound and chebulagic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aggiefac.lpru.ac.th [aggiefac.lpru.ac.th]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound alleviates LPS-induced inflammatory bone loss by targeting the crosstalk between reactive oxygen species/NFκB signaling in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Chebulinic Acid from Terminalia chebula Fruits

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chebulinic acid, a hydrolyzable tannin found abundantly in the fruits of Terminalia chebula, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] These properties include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] This document provides detailed protocols for the extraction and purification of this compound from Terminalia chebula fruits and outlines experimental procedures to investigate its biological activities, with a focus on its anticancer and anti-inflammatory effects.

Section 1: Extraction and Purification of this compound

Several methods have been established for the extraction and purification of this compound from Terminalia chebula fruits. The choice of method depends on the desired yield, purity, and available laboratory equipment. Below are protocols for common extraction and purification techniques.

1.1. Extraction Protocols

Protocol 1.1.1: Aqueous Extraction

This method is suitable for obtaining a crude extract rich in water-soluble compounds, including this compound.

Materials:

-

Dried, powdered Terminalia chebula fruits

-

Double-distilled water

-

Heating mantle or water bath

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Weigh 20 g of powdered Terminalia chebula fruit.

-

Add 200 mL (a 1:10 solid-to-liquid ratio) of double-distilled water.[3]

-

Heat the mixture at 90°C for 1 hour with continuous stirring.[3]

-

Repeat the extraction process three times with fresh solvent.[3]

-

Pool the extracts and centrifuge to remove solid plant material.[3]

-

Concentrate the supernatant using a rotary evaporator.

-

Freeze-dry the concentrated extract to obtain a powder.[3]

-

Store the dried extract at -20°C.[3]

Protocol 1.1.2: Ethanolic Extraction (Ultrasonic-Assisted)

This method utilizes ethanol and ultrasonication to enhance extraction efficiency.

Materials:

-

Dried, powdered Terminalia chebula fruits (120 mesh)[5]

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Weigh 20 g of powdered Terminalia chebula fruit (120 mesh).[5][6]

-

Add 500 mL of 70% ethanol (a 1:25 solid-to-liquid ratio).[5]

-

Place the mixture in an ultrasonic bath and extract for 20-30 minutes.[5][6]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.[6]

-

Collect the supernatant.

-

Repeat the extraction process once more with fresh solvent.[5]

-

Combine the supernatants and evaporate the ethanol under reduced pressure.

1.2. Purification Protocol

Protocol 1.2.1: Column Chromatography

This protocol is suitable for purifying this compound from the crude extract.

Materials:

-

Crude extract of Terminalia chebula

-

Distilled water

-

Glass column for chromatography

Procedure:

-

Prepare a slurry of the chosen stationary phase (e.g., ODS) in the initial mobile phase (e.g., 20% methanol in water).[6]

-

Pack the column with the slurry.

-

Dissolve the crude extract in a minimal amount of 20% methanol.[6]

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of methanol in water. For ODS, first elute with 20% methanol to remove impurities and chebulagic acid, then increase the methanol concentration to 35% to elute this compound.[6]

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

The purified this compound can be further recrystallized from 30% methanol.[6]

Data Presentation: Extraction and Purification

| Extraction Method | Solvent | Key Parameters | Yield/Concentration of this compound | Reference |

| Boiling | Double-distilled water | 90°C, 1 hour, 3 cycles | Not specified | [3] |

| Ultrasonic Extraction | 70% Ethanol | 120 mesh particle size, 1:25 solid-liquid ratio, 20 min, 2 cycles | 58.32 mg/g | [5] |

| Soxhlet Extraction | 80% Ethanol | Not specified | 8.8 mg/mL (crude), 9.2 mg/mL (after column chromatography) | [7] |

| Aqueous Extraction | Distilled water | Room temperature, 16 hours | Higher yield than at elevated temperatures | [8] |

| Methanol:Water Extraction | 25:75 (v/v) Methanol:Water | 80±5°C, up to 1 hour | ~20-23% this compound in extract | [8] |

Table 1: Summary of various extraction methods for this compound from Terminalia chebula.

| Purification Method | Stationary Phase | Mobile Phase | Purity | Reference |

| Column Chromatography | ODS | 20% Methanol (for chebulagic acid), 35% Methanol (for this compound) | 100% after recrystallization | [5][6] |

| Semi-preparative LC | YMC Actus Triart C18 column | Gradient of Water (A) and another solvent (B) | Not specified | [3] |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane/ethyl acetate/methanol/water | Not specified | >95% | [9] |

Table 2: Summary of purification methods for this compound.

Section 2: Biological Activity Protocols

The following protocols describe methods to assess the anticancer and anti-inflammatory activities of purified this compound.

2.1. Anticancer Activity

Protocol 2.1.1: Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Human colorectal carcinoma cells (e.g., HR8348, LoVo, LS174T)[10] or other cancer cell lines (e.g., HepG2)[6]

-

Normal epithelial cells (e.g., GES-1) for cytotoxicity comparison[3]

-

Cell culture medium and supplements

-

96-well plates

-

This compound solution

-

Microplate reader

Procedure:

-

Seed 1 x 10⁴ cancer cells per well in a 96-well plate and incubate overnight.[3][10]

-

Treat the cells with increasing concentrations of this compound (e.g., 20-70 µmol/L) for 48 hours.[10]

-

Add CCK-8 solution to each well and incubate for an additional 2 hours.[3]

-

Measure the optical density at 450 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the untreated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined.[10]

Protocol 2.1.2: Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol investigates the molecular mechanism of this compound-induced apoptosis.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cag A, anti-cleaved caspase-3, anti-p-ERK1/2, anti-p-AKT)[3][10]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.[3]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[3]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Data Presentation: Anticancer Activity

| Cell Line | Assay | Endpoint | Result | Reference |

| HR8348 | CCK-8 | IC₅₀ | 37.18 ± 2.89 µmol/L | [10] |

| LoVo | CCK-8 | IC₅₀ | 40.78 ± 2.61 µmol/L | [10] |

| LS174T | CCK-8 | IC₅₀ | 38.68 ± 2.12 µmol/L | [10] |

| GES-1 (Normal epithelial cells) | CCK-8 | Cytotoxicity | No significant cytotoxicity at 64 µg/mL | [3] |

Table 3: Cytotoxic effects of this compound on various cell lines.

2.2. Anti-inflammatory Activity

Protocol 2.2.1: Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells[6]

-

Lipopolysaccharide (LPS)[6]

-

This compound solution

-

Griess Reagent System[3]

-

96-well plates

-

Cell culture medium

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.[3]

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 3: Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.

Figure 1: Proposed anticancer signaling pathway of this compound.

This compound is suggested to exert its anticancer effects by inhibiting the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[10] Concurrently, it promotes apoptosis through the activation of caspases, such as caspase-3.[10]

3.2. Experimental Workflows

The following diagram illustrates a general workflow for the extraction, purification, and biological evaluation of this compound.

Figure 2: General experimental workflow.

This workflow provides a step-by-step guide from the raw plant material to the evaluation of the biological activities of the purified this compound.

This document provides a comprehensive set of protocols and data for the extraction, purification, and biological evaluation of this compound from Terminalia chebula fruits. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Isolated From the Fruits of Terminalia chebula Specifically Induces Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion [frontiersin.org]

- 5. Optimization of the extraction and separation process of chebulagic acid and this compound [journal.china-pharmacy.com]

- 6. pjps.pk [pjps.pk]

- 7. iosrjournals.org [iosrjournals.org]

- 8. WO2013155175A1 - Terminalia chebula compositions and method of extracting same - Google Patents [patents.google.com]

- 9. CN105949252A - Preparation method of three chemical reference substances this compound, chebuligic acid and ellagic acid in terminalia chebula medicine - Google Patents [patents.google.com]

- 10. This compound derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Chebulinic Acid Isolation using High-Speed Counter-Current Chromatography

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and allowing for a high sample recovery rate. This document provides detailed application notes and protocols for the successful isolation of Chebulinic acid, a hydrolyzable tannin found in the fruits of Terminalia chebula, using HSCCC. These guidelines are intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Quantitative Data Summary